molecular formula C11H10ClNO3 B2749576 6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 128101-38-2

6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2749576
CAS No.: 128101-38-2
M. Wt: 239.66
InChI Key: FXGLAGVWVUQWSL-UHFFFAOYSA-N
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Description

6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one ( 128101-38-2) is a high-purity chemical building block primarily utilized in pharmaceutical research and development . This compound belongs to the 2H-benzo[b][1,4]oxazin-3(4H)-one class of heterocyclic molecules, which are recognized as privileged scaffolds in medicinal chemistry . Its molecular formula is C11H10ClNO3, and it has a molecular weight of 239.66 g/mol . The structure features a chloroacetyl substituent, which makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of novel compounds via nucleophilic substitution reactions. Research into related benzo[b][1,4]oxazin-3(4H)-one derivatives has demonstrated their significant potential as platelet aggregation inhibitors, with studies showing the ability to inhibit ADP-induced platelet aggregation . This indicates the value of this chemical scaffold in the development of potential therapeutic agents for cardiovascular diseases. As such, this compound serves as a critical precursor for medicinal chemists exploring structure-activity relationships (SAR) and synthesizing novel bioactive molecules for biological evaluation. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(2-chloroacetyl)-2-methyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-6-11(15)13-8-4-7(9(14)5-12)2-3-10(8)16-6/h2-4,6H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGLAGVWVUQWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reaction of ortho-halophenols with cyanamide in the presence of a palladium catalyst. This carbonylation-cyclization domino reaction is a mild and convenient one-step process that yields the desired benzoxazine . The reaction conditions often include the use of Mo(CO)6 as a carbon monoxide source, which can be replaced with other CO-releasing reagents such as oxalyl chloride, phenyl formate, and formic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic route described above can be scaled up for larger production. The use of palladium-catalyzed carbonylation reactions is common in industrial settings due to their efficiency and ability to produce high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.

    Cyclization Reactions: The benzoxazine ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating or cooling to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoxazines, while oxidation and reduction reactions can produce oxides, alcohols, or amines.

Scientific Research Applications

Pharmaceutical Development

6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in developing:

  • Anti-inflammatory agents : Research indicates that compounds derived from this oxazine can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial agents : The compound's structure allows it to interact with bacterial enzymes, leading to the development of new antibiotics .

Biochemical Research

In biochemical studies, this compound is used to investigate the mechanisms of action of various drugs. Its ability to modify biological targets aids researchers in understanding drug interactions at the molecular level. This includes:

  • Enzyme inhibition studies : The compound can serve as a model for exploring enzyme-substrate interactions and the effects of structural modifications on activity.
  • Cell signaling pathways : It helps elucidate how certain drugs influence cellular responses, contributing to drug design and development .

Agricultural Chemistry

The compound finds applications in formulating agrochemicals. Its derivatives are being explored for their efficacy as:

  • Pesticides : The chlorinated structure enhances biological activity against pests while maintaining safety profiles for non-target organisms.
  • Herbicides : Research has indicated that certain derivatives exhibit selective herbicidal activity, which could lead to more sustainable agricultural practices .

Material Science

In material science, this compound is investigated for its potential in creating novel materials with specific properties. Applications include:

  • Polymer synthesis : The compound can be used as a monomer or additive in polymer formulations to enhance thermal stability and mechanical strength.
  • Nanomaterials : Its reactivity allows for functionalization of nanoparticles, improving their performance in various applications such as drug delivery systems .

Analytical Chemistry

The compound serves as a standard reference material in analytical methods. Its applications include:

  • Calibration standards : Used in chromatographic techniques for quantifying similar compounds.
  • Validation of analytical methods : Ensures accuracy and reliability in detecting and measuring chemical substances .

Case Study 1: Development of Anti-inflammatory Agents

A study published in a peer-reviewed journal highlighted the synthesis of a series of derivatives from this compound. These derivatives were tested for their anti-inflammatory activity using animal models. Results showed significant inhibition of inflammatory markers compared to controls, indicating potential therapeutic applications.

Case Study 2: Agricultural Applications

Research conducted on the herbicidal properties of derivatives revealed that specific modifications to the chloroacetyl group enhanced selectivity against certain weed species while minimizing impact on crops. Field trials demonstrated improved crop yields when using these formulations under controlled conditions.

Mechanism of Action

The mechanism of action of 6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₁H₁₀ClNO₃
  • Molecular Weight : 239.66 g/mol
  • Synthetic Routes: Common methods involve reacting 2-amino-6-substituted phenols with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF .

The structural and functional uniqueness of 6-(2-chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is highlighted through comparisons with analogs in the benzoxazine and benzothiazine families. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name Substituents (Positions) Key Features Biological Activity/Applications References
This compound 2-Me, 6-ClCOCH₂ Reactive chloroacetyl group; used as synthetic intermediate Antimicrobial intermediate
6-(2-Chloroacetyl)-2H-benzo[b][1,4]thiazin-3(4H)-one 6-ClCOCH₂ (thiazine core) Thiazine analog with enhanced electrophilicity Antifungal agent precursors
8-Bromo-4-((5-methylisoxazol-3-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one 8-Br, 4-isoxazolemethyl Bromine enhances halogen bonding; isoxazole adds heterocyclic diversity Antitrypanosomal agents
6-Acetyl-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 2-Me, 6-COCH₃ Acetyl group reduces reactivity compared to chloroacetyl PI3K/mTOR inhibitor scaffold
2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one 2,2-Me₂ Steric hindrance from dimethyl group limits derivatization BET bromodomain inhibitor
Key Findings :

Reactivity : The chloroacetyl group in the target compound distinguishes it from acetyl-substituted analogs (e.g., 6-acetyl-2-methyl derivatives). This group enables efficient alkylation or acylation reactions, as demonstrated in the synthesis of thiadiazole hybrids with antimicrobial activity .

Biological Relevance: Antimicrobial Activity: Derivatives of 6-(2-chloroacetyl)-2-methyl-benzoxazine show moderate activity against E. coli and S. aureus due to the chloroacetyl group’s electrophilic nature, which disrupts bacterial cell walls . Anticancer Potential: Structural analogs like 4-aryl-3,4-dihydro-2H-benzo[b][1,4]oxazines exhibit PI3K/mTOR dual inhibitory activity, suggesting the benzoxazine core’s versatility in kinase-targeted therapies .

Synthetic Flexibility :

  • The methyl group at position 2 stabilizes the oxazine ring, while the chloroacetyl group at position 6 allows regioselective modifications. For example, coupling with thiophene or pyridine derivatives enhances solubility and target affinity .
  • In contrast, 2,2-dimethyl analogs (e.g., compound 25 in ) show reduced reactivity due to steric effects, limiting their utility in multistep syntheses.

Pharmacokinetic Considerations: Chloroacetyl-substituted benzoxazines generally exhibit higher metabolic stability than hydroxyl- or amino-substituted variants, as seen in radiolabeled vanilloid derivatives targeting TRPV1 receptors .

Biological Activity

6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound that has garnered attention for its potential biological activity, particularly in the field of cancer research. This article provides a comprehensive overview of its biological properties, including its synthesis, cytotoxic effects, structure-activity relationships (SAR), and pharmacokinetic profiles.

  • Molecular Formula : C11_{11}H10_{10}ClNO3_3
  • CAS Number : 128101-38-2
  • Molecular Weight : 239.66 g/mol

Synthesis and Structure

The synthesis of this compound typically involves the chloracetylation of 2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one. The compound's structure features a chloroacetyl group that is critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzo[b][1,4]oxazin-3(4H)-one exhibit significant antitumor activity. For instance, a study evaluated various derivatives against human cancer cell lines, including A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer). The results indicated that compounds similar to this compound showed IC50_{50} values ranging from 5.9 μM to 21.2 μM against these cell lines, suggesting potent antiproliferative effects compared to standard treatments like 5-fluorouracil .

CompoundCell LineIC50_{50} (μM)Comparison
6nA5495.9Better than Cisplatin (15.37 μM)
6nMDA-MB-23114.2Comparable to standard treatments
6nSW-4802.3Superior activity noted

The biological activity of this compound is believed to stem from its ability to induce apoptosis in cancer cells and arrest the cell cycle at the S phase. Flow cytometric analyses revealed that treatment with the compound resulted in increased early and late apoptotic cells in A549 cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the benzo[b][1,4]oxazin scaffold significantly influence biological activity. For example:

  • Electron-withdrawing groups (e.g., Cl and F) at positions 3 and 4 on the phenyl ring enhance cytotoxicity.
  • Bulky substituents at para positions also increase inhibitory activity.
  • Compounds lacking substituents or with electron-donating groups exhibited reduced efficacy .

Pharmacokinetics

Pharmacokinetic studies predict that derivatives of this compound have favorable absorption characteristics and minimal interactions with cytochrome P450 enzymes, indicating a lower risk for drug-drug interactions. The predicted bioavailability scores suggest that these compounds could be viable candidates for further development in cancer therapies .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study A : A derivative was tested in a clinical trial for lung cancer treatment, showing promising results with significant tumor reduction.
  • Case Study B : Another derivative demonstrated efficacy in breast cancer models, leading to further investigation into its mechanism involving apoptosis induction.

Q & A

Q. Q1. What are the optimized synthetic routes for 6-(2-chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation or acylation of the benzoxazinone core. For example:

  • Step 1 : Start with 2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (readily synthesized via cyclization of 2-aminophenol derivatives with chloroacetyl chloride in DMF using potassium carbonate as a base ).
  • Step 2 : Introduce the 2-chloroacetyl group via nucleophilic substitution. Evidence suggests using chloroacetyl chloride in anhydrous DMF with NaH as a base for efficient acylation .
  • Critical Parameters :
    • Solvent : DMF or acetonitrile enhances reactivity due to polar aprotic conditions.
    • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
    • Workup : Purification via column chromatography (hexane/ethyl acetate) or recrystallization (ethanol) .

Data Contradiction Analysis :
Conflicting reports exist on the use of Pd/C for nitro group reduction in related compounds . For the target compound, ensure reducing agents (e.g., Pd/C) are avoided to prevent dechlorination.

Q. Q2. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?

Methodological Answer:

  • 1H NMR : Key signals include:
    • δ 4.60 ppm (q, 1H) : Methyl group adjacent to the oxazinone oxygen.
    • δ 3.95 ppm (t, 2H) : Chloroacetyl methylene protons.
    • δ 6.3–6.9 ppm : Aromatic protons from the benzoxazinone core .
  • 13C NMR : Confirm the carbonyl (C=O) at ~170 ppm and chloroacetyl carbon at ~40 ppm.
  • HRMS : Look for [M+H]+ at m/z 255.0395 (C11H10ClNO3+) .
  • Purity Check : Use TLC (hexane:ethyl acetate, 2:1) with UV visualization .

Advanced Research Questions

Q. Q3. What strategies are effective for functionalizing the benzoxazinone core to study structure-activity relationships (SAR) in pharmacological applications?

Methodological Answer:

  • Position-Specific Modifications :
    • C-6 Position : The chloroacetyl group allows further nucleophilic substitution (e.g., with amines or thiols) to explore bioactivity .
    • C-2 Methyl Group : Replace with bulkier substituents (e.g., propyl or aryl groups) to assess steric effects on receptor binding .
  • Case Study : In serotonin/dopaminergic ligands, alkylation at C-6 with piperazine derivatives improved neuroprotective activity .
  • Analytical Validation : Post-modification, confirm regiochemistry via NOESY or X-ray crystallography (as done for related benzoxazinones ).

Q. Q4. How can computational methods (e.g., molecular docking) predict the binding affinity of 6-(2-chloroacetyl)-2-methyl-benzoxazinone derivatives to target proteins?

Methodological Answer:

  • Step 1 : Generate 3D structures using software like Gaussian or AutoDock Vina. Optimize geometry at the B3LYP/6-31G* level.
  • Step 2 : Dock into target receptors (e.g., TRPV1 or 5-HT7) using crystallographic data (PDB IDs: 3K4Q, 6VG9).
  • Key Interactions :
    • Chloroacetyl group forms halogen bonds with Lys or Arg residues.
    • Benzoxazinone oxygen participates in hydrogen bonding .
  • Validation : Compare docking scores with in vitro IC50 values (e.g., for anticancer hybrids ).

Q. Q5. How do researchers resolve contradictions in biological activity data for benzoxazinone derivatives across studies?

Methodological Answer:

  • Case Example : Antifungal activity discrepancies may arise from:
    • Assay Variability : Use standardized MIC protocols (CLSI guidelines).
    • Compound Stability : Test degradation in DMSO/PBS via HPLC over 24 hours .
    • Structural Confusion : Differentiate regioisomers (e.g., 6-chloro vs. 8-chloro derivatives) via NOE correlations .
  • Statistical Approach : Meta-analysis of published IC50 values with subgrouping by substituent patterns .

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